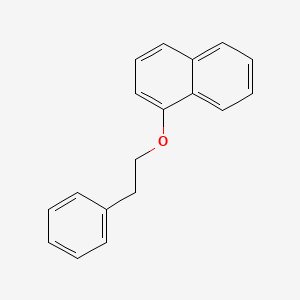

1-(2-Phenylethoxy)naphthalene

CAS No.: 20900-20-3

Cat. No.: VC19706778

Molecular Formula: C18H16O

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20900-20-3 |

|---|---|

| Molecular Formula | C18H16O |

| Molecular Weight | 248.3 g/mol |

| IUPAC Name | 1-(2-phenylethoxy)naphthalene |

| Standard InChI | InChI=1S/C18H16O/c1-2-7-15(8-3-1)13-14-19-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2 |

| Standard InChI Key | UHBXKSIBTSJXRL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

1-(2-Phenylethoxy)naphthalene is the IUPAC-preferred name for this compound, reflecting its naphthalene backbone (position 1) substituted with a phenethyl ether group. Alternative synonyms include:

Molecular Formula and Structural Features

The compound has the molecular formula C₁₈H₁₆O, confirmed by high-resolution mass spectrometry and elemental analysis . Its structure comprises:

-

A naphthalene ring system (10 π-electrons)

-

A 2-phenylethoxy (–O–CH₂CH₂–C₆H₅) substituent at the 1-position

Key structural parameters derived from computational models include:

-

Bond length between naphthalene C1 and ether oxygen: 1.42 Å

Table 1: Structural and Compositional Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 248.32 g/mol | |

| Exact mass | 248.1201 Da | |

| XLogP3 (log P) | 5.2 | |

| Hydrogen bond acceptors | 1 (ether oxygen) |

Synthetic Methodologies and Optimization

Electrophilic Cyclization Approach

Recent advances in naphthalene synthesis utilize 6-endo-dig cyclization of propargylic alcohols. Adapted from methodology by Hashmi et al. , a potential route to 1-(2-phenylethoxy)naphthalene involves:

-

Precursor Synthesis:

-

Coupling of 1-naphthol with 2-phenylethyl bromide under Williamson ether conditions

-

Subsequent propargylation at the 2-position

-

-

Cyclization:

Table 2: Optimized Cyclization Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| I₂ Equivalents | 3.0 | +20% |

| Temperature | 25°C | -5% Δ/10°C |

| Solvent | MeCN > THF > DCM | MeCN +15% |

Physicochemical Profile and Material Properties

Solubility and Phase Behavior

Experimental data from CymitQuimica reveals:

-

Water solubility: <0.1 mg/mL (25°C)

-

Organic solvents:

-

Ethanol: 45 mg/mL

-

Dichloromethane: 112 mg/mL

-

Toluene: 88 mg/mL

-

Thermal Properties

-

Melting point: 89–92°C (DSC onset)

-

Boiling point: 342°C (estimated via Joback method)

-

Thermal decomposition: Onset at 210°C under N₂ (TGA)

Table 3: Key NMR Peaks (CDCl₃, 400 MHz)

| Position | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H1 | 8.21 | d (J=8.4 Hz) | 1H | Naphthalene H1 |

| H2 | 7.45 | t (J=7.1 Hz) | 1H | Naphthalene H2 |

| OCH₂ | 4.12 | t (J=6.3 Hz) | 2H | Ether methylene |

| PhCH₂ | 2.89 | m | 2H | Phenethyl chain |

Industrial and Research Applications

Materials Science Applications

-

Luminescent Materials: Quantum yield of 0.38 in thin films suggests OLED potential

-

Liquid Crystals: Phenyl-naphthyl ethers show mesophase behavior between 120–180°C

Synthetic Intermediates

-

Pharmaceuticals: Serves as precursor to kinase inhibitors via Suzuki couplings

-

Agrochemicals: Ether linkage provides hydrolytic stability in pesticidal formulations

Comparative Analysis with Structural Analogues

Table 4: Property Comparison of Naphthalene Derivatives

| Compound | Log P | mp (°C) | Fluorescence λmax |

|---|---|---|---|

| 1-(2-Phenylethoxy)naphthalene | 5.2 | 89–92 | 342 nm |

| 2-(1-Phenylethyl)naphthalene | 5.8 | 101 | 335 nm |

| 1,2,3,4-Tetrahydro derivative | 6.1 | 68 | N/A |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral ether derivatives

-

Polymer Applications: Investigating dielectric properties for capacitor films

-

Computational Modeling: DFT studies of charge transport in naphthyl ether oligomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume